molecular formula C13H10F3N5O B12901637 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- CAS No. 160948-29-8

1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)-

Cat. No.: B12901637
CAS No.: 160948-29-8
M. Wt: 309.25 g/mol
InChI Key: VZFRKMCCNQVAJK-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of the trifluoromethyl group and the benzyloxy group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The benzyloxy group can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-8-(trifluoromethyl)-1H-purin-2-amine is unique due to the presence of both the trifluoromethyl and benzyloxy groups, which confer distinct chemical and biological properties. This combination allows for enhanced stability, reactivity, and potential therapeutic effects compared to similar compounds .

Properties

CAS No.

160948-29-8

Molecular Formula

C13H10F3N5O

Molecular Weight

309.25 g/mol

IUPAC Name

6-phenylmethoxy-8-(trifluoromethyl)-7H-purin-2-amine

InChI

InChI=1S/C13H10F3N5O/c14-13(15,16)11-18-8-9(19-11)20-12(17)21-10(8)22-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,17,18,19,20,21)

InChI Key

VZFRKMCCNQVAJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C(F)(F)F)N

Origin of Product

United States

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